Cas no 2770525-46-5 ((9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate)

(9H-Fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate is a specialized carbamate derivative featuring both a fluorenylmethyl (Fmoc) protecting group and a butenyl-substituted pyridine moiety. This compound is particularly valuable in peptide synthesis and organic chemistry, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The butenyl side chain offers additional reactivity for further functionalization, such as cross-coupling or click chemistry applications. Its structural design ensures compatibility with solid-phase synthesis protocols, making it a versatile intermediate for constructing complex molecular architectures. The compound’s stability and well-defined reactivity profile make it suitable for controlled, stepwise synthetic strategies.
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate structure
2770525-46-5 structure
Product Name:(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
CAS No:2770525-46-5
MF:C24H22N2O2
MW:370.443686008453
CID:6072026
PubChem ID:165993436
Update Time:2025-08-03

(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2770525-46-5
    • EN300-37396924
    • (9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
    • Inchi: 1S/C24H22N2O2/c1-2-3-9-17-10-8-15-25-23(17)26-24(27)28-16-22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h2,4-8,10-15,22H,1,3,9,16H2,(H,25,26,27)
    • InChI Key: YRWMYSKPFJWFFU-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(=CC=CN=1)CCC=C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 370.168127949g/mol
  • Monoisotopic Mass: 370.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 51.2Ų

(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37396924-0.05g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
0.05g
$996.0 2023-07-06
Enamine
EN300-37396924-0.1g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
0.1g
$1043.0 2023-07-06
Enamine
EN300-37396924-0.25g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
0.25g
$1090.0 2023-07-06
Enamine
EN300-37396924-0.5g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
0.5g
$1137.0 2023-07-06
Enamine
EN300-37396924-1.0g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
1.0g
$1185.0 2023-07-06
Enamine
EN300-37396924-2.5g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
2.5g
$2324.0 2023-07-06
Enamine
EN300-37396924-5.0g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
5.0g
$3438.0 2023-07-06
Enamine
EN300-37396924-10.0g
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
2770525-46-5
10.0g
$5099.0 2023-07-06

Additional information on (9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate

The Synthesis and Applications of (9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate (CAS No 2770525-46)

(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-y)pyridin-2-yl]carbamate, commonly referred to by its CAS number 27705-46-5, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical systems. The molecule combines a fluorenylmethyl group with a substituted pyridine ring, creating a structure that exhibits intriguing electronic and optical characteristics.

The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions and coupling reactions, to achieve the desired molecular architecture. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, resulting in higher yields and improved purity. Researchers have also explored alternative routes to synthesize this compound, such as using microwave-assisted synthesis or catalytic systems, which have shown promise in enhancing reaction efficiency.

The structural features of this compound are particularly noteworthy. The fluorenylmethyl group contributes to the molecule's stability and fluorescence properties, while the pyridine ring introduces aromaticity and potential for coordination chemistry. The presence of the butenyl substituent further enhances the compound's versatility, allowing for additional functionalization or reactivity in various chemical environments.

In terms of applications, this compound has found utility in several cutting-edge fields. In materials science, it has been employed as a precursor for advanced polymers and optoelectronic materials due to its ability to form stable polymer networks with desirable electronic properties. Additionally, its fluorescence characteristics make it a candidate for use in sensors and imaging agents within the biomedical sector.

Recent studies have delved into the pharmacological properties of this compound, exploring its potential as a drug delivery agent or therapeutic compound. Preclinical trials have indicated that it may possess bioactive properties that could be harnessed for treating specific medical conditions.

The continued exploration of (9H-fluoren-9-yl)methyl N[3(butenyl)pyridin-2-yl]carbamate underscores its importance as a versatile building block in contemporary chemical research.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD